molecular formula C7H10O B13002680 Bicyclo[2.2.1]hept-2-en-7-ol CAS No. 694-70-2

Bicyclo[2.2.1]hept-2-en-7-ol

Cat. No.: B13002680
CAS No.: 694-70-2
M. Wt: 110.15 g/mol
InChI Key: PSKWDFVNXXATCG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-en-7-ol, also known as norbornenol, is a bicyclic compound with the molecular formula C₇H₁₀O. It is characterized by a bicyclo[2.2.1]heptane framework with a hydroxyl group attached to the second carbon of the double bond. This compound is notable for its unique structure, which imparts interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-en-7-ol can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydroboration-oxidation to introduce the hydroxyl group. The reaction conditions typically involve:

    Diels-Alder Reaction: Cyclopentadiene and ethylene are reacted at elevated temperatures to form bicyclo[2.2.1]hept-2-ene.

    Hydroboration-Oxidation: The resulting bicyclo[2.2.1]hept-2-ene is treated with borane (BH₃) followed by hydrogen peroxide (H₂O₂) in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods may be employed to improve selectivity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-en-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form bicyclo[2.2.1]heptan-7-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products

    Oxidation: Bicyclo[2.2.1]hept-2-en-7-one or bicyclo[2.2.1]hept-2-enoic acid.

    Reduction: Bicyclo[2.2.1]heptan-7-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-en-7-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.

    Medicine: Research explores its potential use in drug development and as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-en-7-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic system and the presence of the hydroxyl group. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: Lacks the double bond and hydroxyl group, resulting in different reactivity.

    Bicyclo[2.2.1]hept-2-ene: Similar structure but without the hydroxyl group, affecting its chemical behavior.

    Bicyclo[2.2.1]hept-2-en-7-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

Bicyclo[2.2.1]hept-2-en-7-ol is unique due to the presence of both a double bond and a hydroxyl group within a strained bicyclic system. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-en-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWDFVNXXATCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927112
Record name Bicyclo[2.2.1]hept-2-en-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-70-2, 13118-70-2, 53783-87-2
Record name Bicyclo(2.2.1)hept-2-en-7-ol, anti-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol, syn-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-en-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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